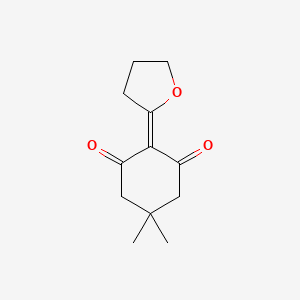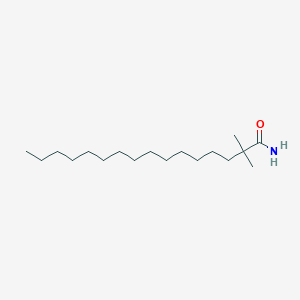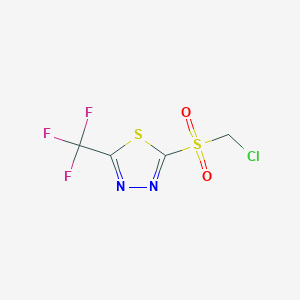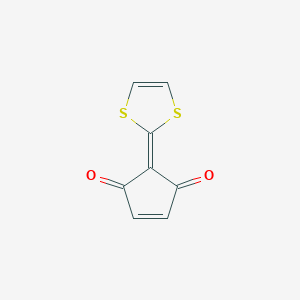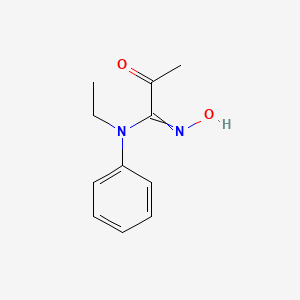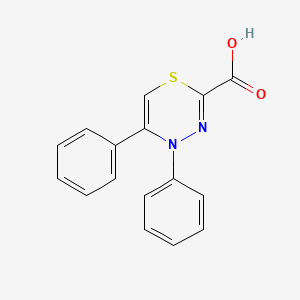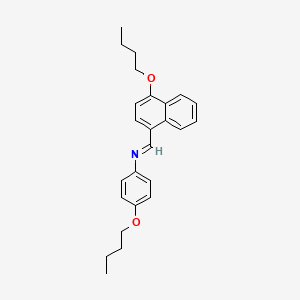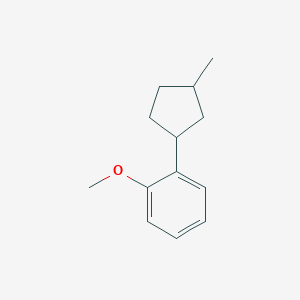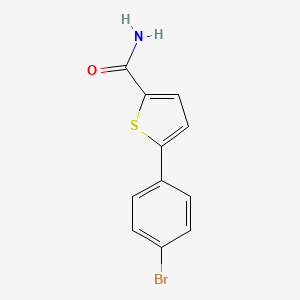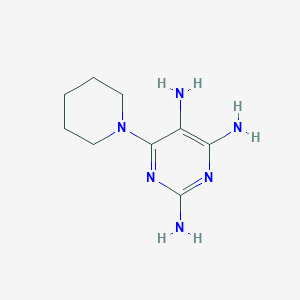![molecular formula C16H22N2O2 B14518595 6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one CAS No. 62618-87-5](/img/structure/B14518595.png)
6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C16H22N2O2 It is a derivative of quinolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 7-amino-3,4-dihydroquinolin-2(1H)-one with an appropriate N-protected aminoacylbenzotriazole under microwave irradiation in anhydrous tetrahydrofuran (THF) at 70°C for 30 minutes . This method ensures high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(Butylamino)propanoyl]-3,4-dihydro-2(1H)-quinolinone
- 6-[2-(Butylamino)propanoyl]-3,4-dihydro-2(1H)-chinolinon
- 6-[2-(Butylamino)propanoyl]-3,4-dihydro-2(1H)-quinoléinone
Uniqueness
6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a precursor for the synthesis of novel compounds with potentially useful biological activities.
Properties
CAS No. |
62618-87-5 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-[2-(butylamino)propanoyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-9-17-11(2)16(20)13-5-7-14-12(10-13)6-8-15(19)18-14/h5,7,10-11,17H,3-4,6,8-9H2,1-2H3,(H,18,19) |
InChI Key |
VNMZTOXNWKYLHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]pentanenitrile](/img/structure/B14518513.png)
![Morpholine, 4-[[(3-chlorophenyl)imino]phenylmethyl]-](/img/structure/B14518526.png)
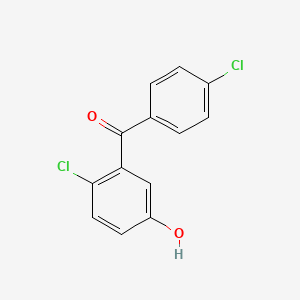
![Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-](/img/structure/B14518535.png)
